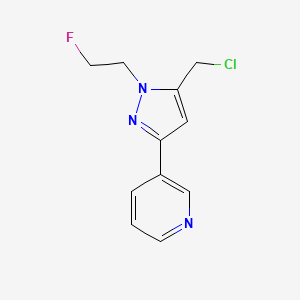
3-(5-(氯甲基)-1-(2-氟乙基)-1H-吡唑-3-基)吡啶
描述
3-(5-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine, also known as 3-CMFE-pyrazole, is a synthetic molecule with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is a derivative of pyrazole and has been studied for its potential as an anti-inflammatory, analgesic, and anti-cancer agent. In addition, 3-CMFE-pyrazole has been used in the development of new drugs and in the study of enzyme-mediated reactions.
科学研究应用
合成和表征
- 已经合成和表征了新型吡唑和吡啶衍生物,证明了其化学反应性和在材料科学和分子工程中广泛应用的潜力。例如,Ge 等人 (2014) 的一项研究合成了新型 5-(3-芳基-1H-吡唑-5-基)-2-(3-丁基-1-氯咪唑并[1,5-a]吡啶-7-基)-1,3,4-恶二唑衍生物,突出了荧光光谱特性和分子轨道相关性 (Ge 等人,2014)。
催化应用
- 吡唑甲基吡啶金属配合物已显示出作为低聚反应中催化剂的功效,强调了溶剂和助催化剂在产物分布中的作用。这表明在聚合物合成和工业化学中具有潜在的应用 (Nyamato 等人,2014)。
抗氧化和抗菌活性
- Bonacorso 等人 (2015) 的一项研究合成了一系列新型 2-(5-三氟甲基-1H-吡唑-1-基)-5-(5-三卤甲基-1H-吡唑-1-基-1-羰基) 吡啶,显示出有希望的抗氧化和抗菌活性。这强调了这些化合物在制药和生物医学应用中的潜力 (Bonacorso 等人,2015)。
分子报告
- 结合功能染料中的电子转移和电荷转移的简单高效的分子报告剂的开发表明在分析化学中的应用,突出了吡唑啉衍生物作为化学传感器的效用 (Rurack & Bricks, 2001)。
抗癌活性
- 新型氟取代的苯并[b]吡喃衍生物,包括吡唑和吡啶官能团,已显示出抗肺癌活性,表明了治疗应用的潜力 (Hammam 等人,2005)。
属性
IUPAC Name |
3-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-7-10-6-11(15-16(10)5-3-13)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLMJXICTDVDDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=C2)CCl)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(piperidin-4-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione dihydrochloride](/img/structure/B1479488.png)
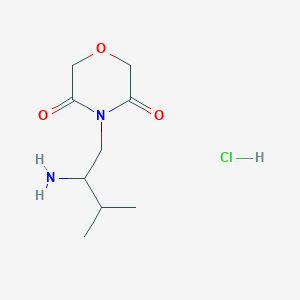

![3-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indole hydrochloride](/img/structure/B1479493.png)
![3-Cyclopropyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine dihydrochloride](/img/structure/B1479496.png)
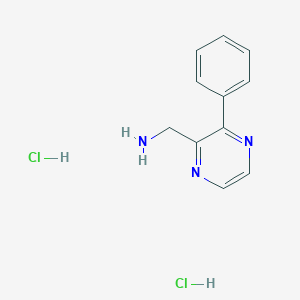
![(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride](/img/structure/B1479499.png)

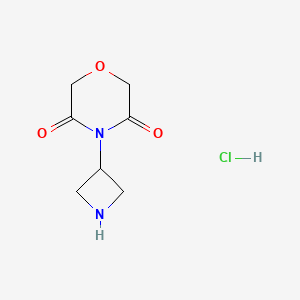

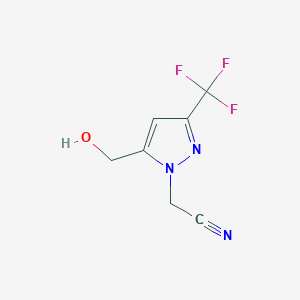
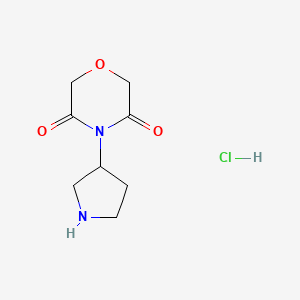
![4-[(Oxan-4-yl)methylidene]piperidine hydrochloride](/img/structure/B1479507.png)